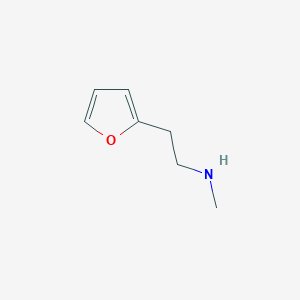

2-(Furan-2-yl)-N-methylethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14497-54-2 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

2-(furan-2-yl)-N-methylethanamine |

InChI |

InChI=1S/C7H11NO/c1-8-5-4-7-3-2-6-9-7/h2-3,6,8H,4-5H2,1H3 |

InChI Key |

QYRROBPCVBPJJS-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=CC=CO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 2-(Furan-2-yl)-N-methylethan-1-amine

The construction of the target molecule can be approached by forming the crucial carbon-nitrogen bond at different stages of the synthesis or by building the furan (B31954) ring system with the side chain already partially or fully assembled.

Reductive amination is a highly effective and widely used method for synthesizing amines. masterorganicchemistry.com This process involves the reaction of a carbonyl compound, in this case, a furan-2-yl-substituted ketone or aldehyde, with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. nih.gov For the synthesis of this compound, the typical starting material is 1-(furan-2-yl)ethan-1-one (2-acetylfuran).

The reaction proceeds by the condensation of 2-acetylfuran (B1664036) with methylamine (B109427) to form an intermediate imine, which is subsequently reduced. A variety of reducing agents can be employed, each with specific advantages. masterorganicchemistry.comwikipedia.org

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Characteristics |

| Sodium borohydride (B1222165) (NaBH₄) | A common, cost-effective reagent, though it can also reduce the starting ketone if conditions are not optimized. masterorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Milder and more selective for the iminium ion over the ketone, especially under mildly acidic conditions that favor imine formation. masterorganicchemistry.comwikipedia.org |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A non-toxic alternative to NaBH₃CN, known for its mildness and high selectivity for imines. wikipedia.org |

| Catalytic Hydrogenation (H₂/Catalyst) | A "green" approach using hydrogen gas with catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. This method avoids stoichiometric inorganic waste. wikipedia.org |

This direct, one-pot approach is often favored for its efficiency and good yields. The choice of reducing agent and reaction conditions can be tailored to optimize the yield and purity of the final N-methylated product.

An alternative to direct reductive amination is a two-step process involving the synthesis of the primary amine followed by N-methylation. This can be achieved by first preparing 2-(furan-2-yl)ethan-1-amine and then introducing the methyl group.

One classical method for the N-methylation of primary amines is the Eschweiler-Clarke reaction . wikipedia.org This reaction utilizes excess formic acid and formaldehyde (B43269) to convert a primary or secondary amine into a tertiary amine. jk-sci.comnrochemistry.com The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by formic acid, with the irreversible loss of carbon dioxide as a driving force. wikipedia.orgyoutube.com A key advantage of this method is that it prevents over-alkylation to form quaternary ammonium (B1175870) salts, a common side reaction with other alkylating agents like methyl iodide. wikipedia.orgyoutube.com

Direct alkylation using a methylating agent such as methyl iodide is also possible, but it is often difficult to control and can lead to a mixture of mono- and di-methylated products, as well as the quaternary ammonium salt. masterorganicchemistry.com

Instead of starting with a pre-formed furan ring, the Paal-Knorr synthesis offers a powerful method for constructing the furan ring itself from an acyclic precursor. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield a substituted furan. wikipedia.orgorganic-chemistry.org

To apply this to the synthesis of this compound, one would first need to synthesize a suitable 1,4-dicarbonyl precursor that already contains the necessary carbon framework for the ethanamine side chain. The reaction is versatile and can be catalyzed by various acids. organic-chemistry.org While this is a more indirect route to the target molecule, it is a cornerstone of furan chemistry and provides a valuable pathway for creating a wide variety of substituted furans from simple acyclic starting materials. wikipedia.orgyoutube.com

The target compound, this compound, possesses a chiral center at the carbon atom adjacent to the furan ring and bonded to the nitrogen atom. Therefore, it can exist as a pair of enantiomers. The synthesis of single enantiomers is of significant interest, often requiring asymmetric synthesis techniques.

Enantioselective synthesis can be achieved through several strategies:

Asymmetric Reductive Amination: This involves using a chiral catalyst or a chiral auxiliary during the reductive amination of 2-acetylfuran. Chiral catalysts, often based on transition metals like Iridium or Rhodium complexed with chiral ligands, can guide the reduction of the imine intermediate to favor the formation of one enantiomer over the other. kanto.co.jp

Enzymatic Reactions: Biocatalysis offers a green and highly selective method for producing chiral amines. dongguk.edu Enzymes such as transaminases can be used to convert a ketone to a chiral amine with high enantiomeric excess. acs.orgrepec.orgresearchgate.net

Resolution of Racemates: A classical approach involves synthesizing the racemic mixture of the amine and then separating the enantiomers. This is typically done by reacting the amine with a chiral resolving agent (a chiral carboxylic acid, for example) to form diastereomeric salts, which can then be separated by crystallization.

These methods enable the production of enantiomerically pure or enriched chiral analogs, which is crucial for applications where stereochemistry is important. mdpi.com

Catalysis is central to the efficient synthesis of this compound and its precursors. Both homogeneous and heterogeneous catalysts are employed across different synthetic routes.

For Reductive Amination: Noble metal catalysts such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) supported on materials like carbon or alumina (B75360) are highly effective for the hydrogenation of the imine intermediate. mdpi.comcardiff.ac.ukrsc.org Non-noble metal catalysts based on Nickel (Ni) and Cobalt (Co) are also widely used, offering a more cost-effective alternative. nih.govmdpi.comnih.gov Iridium-based catalysts have shown high activity and are suitable for reactions involving heteroaromatic rings. kanto.co.jp

For Furan Ring Synthesis: The Paal-Knorr synthesis is typically acid-catalyzed. wikipedia.org More advanced metal-catalyzed methods for furan synthesis from various precursors, such as enynols or allenyl sulfides, have also been developed, often employing gold, copper, or ruthenium catalysts. hud.ac.uk

For Furan Ring Hydrogenation: Care must be taken during catalytic hydrogenation steps, as many catalysts, particularly Palladium, can also reduce the furan ring itself, leading to tetrahydrofuran (B95107) derivatives. rsc.orgrsc.orgresearchgate.net The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to ensure selectivity for the desired transformation while preserving the furan ring's aromaticity. rsc.org

Comparison of Catalytic Systems:

| Reaction Step | Catalyst Type | Examples | Key Features |

| Reductive Amination | Heterogeneous | Ni/SBA-15, Co/NC, Ru/Al₂O₃, Pd/C | Reusable, cost-effective (Ni, Co), high activity. mdpi.comrsc.org |

| Reductive Amination | Homogeneous | Iridium-picolinamide complexes | High activity, good for heteroaromatic substrates. kanto.co.jp |

| Furan Synthesis | Acid Catalysis | H₂SO₄, TFA | Classical method for Paal-Knorr synthesis. organic-chemistry.org |

| Furan Synthesis | Metal Catalysis | Au, Cu, Ru complexes | Mild conditions, high efficiency for specific precursors. hud.ac.uk |

The synthesis of furan derivatives is increasingly influenced by the principles of green chemistry, driven by the desire to use renewable resources and reduce environmental impact. d-nb.info Furans are considered key platform molecules because their precursors, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), can be derived directly from the dehydration of sugars found in lignocellulosic biomass. nih.govmdpi.comresearchgate.net

Key Green Chemistry Aspects:

Renewable Feedstocks: The furan ring of the target molecule can originate from C5 sugars (like xylose) found in agricultural waste and hemicellulose, positioning it as a bio-based chemical. nih.govresearch-nexus.netnih.gov

Catalytic Efficiency: The use of heterogeneous catalysts that can be easily separated and recycled improves atom economy and reduces waste. d-nb.info Catalytic hydrogenation, using H₂ as a clean reductant, is preferable to stoichiometric reducing agents that generate significant inorganic waste. acsgcipr.org

Solvent Choice: The use of greener solvents, such as water or bio-derived solvents, is encouraged. nih.gov Biphasic systems, including those with ionic liquids, can improve product separation and catalyst recycling. nih.govnih.gov

Biocatalysis: The application of enzymes, such as transaminases or lipases, for key transformations offers high selectivity under mild, aqueous conditions, representing an ideal green synthetic route. acs.orgacs.org

By integrating these principles, the production of this compound can be made more sustainable and environmentally benign. rsc.org

Functionalization and Derivatization Strategies of the this compound Core

The core structure of this compound allows for a range of chemical transformations at both the furan moiety and the N-methylethanamine side chain. These modifications are crucial for exploring the chemical space around this scaffold and for the development of new chemical entities.

The furan ring in this compound is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions, primarily at the C5 position due to the directing effect of the C2-alkyl substituent. organic-chemistry.orgnih.gov

Electrophilic Substitution Reactions:

Formylation: The Vilsmeier-Haack reaction, employing reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a powerful method for introducing a formyl group onto the furan ring. researchgate.netnumberanalytics.comcambridge.orgchemistrysteps.comorganic-chemistry.org For 2-alkylfurans, this reaction typically occurs at the C5 position to yield 5-substituted derivatives. cambridge.org The resulting aldehyde can serve as a versatile handle for further transformations.

Acylation: Friedel-Crafts acylation can be used to introduce acyl groups onto the furan ring. core.ac.ukrsc.org This reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. The choice of catalyst is critical to avoid polymerization of the furan ring.

Halogenation: Halogenation of the furan ring can be achieved using various reagents. For example, bromination can be performed under mild conditions to introduce a bromine atom, which can then be used in cross-coupling reactions to form C-C bonds.

Lithiation and Subsequent Electrophilic Quench:

An alternative to electrophilic substitution is the direct lithiation of the furan ring, followed by quenching with an electrophile. researchgate.netresearchgate.net Treatment of a 2-alkylfuran with a strong base like n-butyllithium (n-BuLi) can lead to deprotonation at the C5 position. The resulting organolithium species can then react with a wide range of electrophiles to introduce diverse functional groups.

A summary of potential chemical modifications at the furan moiety is presented in the interactive table below.

| Reaction Type | Reagents | Position of Substitution | Product Type |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C5 | 5-Formyl derivative |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C5 | 5-Acyl derivative |

| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-Bromo derivative |

| Lithiation/Electrophilic Quench | n-BuLi, then Electrophile (E⁺) | C5 | 5-E derivative |

The secondary amine in this compound is a key site for modifications that can significantly alter the molecule's properties.

N-Acylation and N-Alkylation:

The secondary amine can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. nih.gov N-alkylation can also be achieved by reaction with alkyl halides. whiterose.ac.ukrsc.org However, the direct alkylation of secondary amines can sometimes lead to overalkylation, forming the tertiary amine and even the quaternary ammonium salt. cambridge.org To achieve selective mono-alkylation, specific methodologies like reductive amination or the use of particular catalytic systems may be required. researchgate.netresearchgate.net

Quaternization:

Quaternization of the amine involves the formation of a quaternary ammonium salt. This is typically achieved by reacting the corresponding tertiary amine (N,N-dimethyl-2-(furan-2-yl)ethan-1-amine) with an excess of an alkylating agent, such as methyl iodide. researchgate.net The formation of quaternary ammonium salts from secondary amines via direct, extensive alkylation is also possible under forcing conditions. cambridge.org

The table below summarizes the elaboration and quaternization strategies for the amine functionality.

| Reaction Type | Reagents | Functional Group Transformation | Product Type |

| N-Acylation | Acyl chloride, Base | Secondary Amine → Amide | N-Acyl derivative |

| N-Alkylation | Alkyl halide, Base | Secondary Amine → Tertiary Amine | N-Alkyl derivative |

| Quaternization | Excess Alkyl halide | Tertiary Amine → Quaternary Salt | Quaternary Ammonium Salt |

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of diverse compound libraries from simple building blocks. nih.govresearchgate.net this compound can serve as a valuable component in several MCRs.

Ugi Reaction:

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. wikipedia.orgorganic-chemistry.orgorgsyn.org this compound can act as the amine component in this reaction, allowing for the introduction of three points of diversity in a single step. For instance, reacting it with furfural (as the aldehyde), a carboxylic acid, and an isocyanide would generate a complex molecule incorporating multiple furan moieties.

Pictet-Spengler Reaction:

The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline or related heterocyclic system. researchgate.netwikipedia.orgjk-sci.comnrochemistry.comdepaul.edu While the furan ring is not a classic "aryl" group in the sense of a benzene (B151609) ring, its electron-rich nature allows it to participate in intramolecular electrophilic substitution. Thus, derivatives of this compound could potentially undergo an intramolecular cyclization onto the furan ring, leading to novel fused heterocyclic systems.

The use of this compound in these MCRs provides a platform for the combinatorial synthesis of extensive analog libraries, which is highly valuable for drug discovery programs.

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the mechanisms and kinetics of the synthetic transformations involving this compound is crucial for reaction optimization and the rational design of new synthetic routes.

Electrophilic Substitution on the Furan Ring:

The mechanism of electrophilic substitution on the furan ring, such as in the Vilsmeier-Haack reaction, proceeds through the formation of a resonance-stabilized cationic intermediate (a sigma complex). youtube.com The electrophile preferentially attacks the C5 position of the 2-alkylfuran due to the formation of a more stable carbocation intermediate, where the positive charge can be delocalized over the furan ring and the oxygen atom. organic-chemistry.orgnih.gov

Pictet-Spengler Reaction:

The mechanism of the Pictet-Spengler reaction begins with the formation of an iminium ion from the condensation of the amine with the carbonyl compound. wikipedia.orgnrochemistry.comdepaul.edu This is followed by an intramolecular electrophilic attack of the iminium ion on the electron-rich furan ring. A subsequent loss of a proton restores the aromaticity of the furan ring, yielding the cyclized product. wikipedia.org

Kinetic studies are essential for optimizing reaction conditions, maximizing yields, and minimizing the formation of byproducts.

Kinetics of Electrophilic Substitution:

The rate of electrophilic substitution on the furan ring is influenced by the nature of the electrophile and the reaction conditions. For 2-alkylfurans, the electron-donating nature of the alkyl group enhances the electron density of the furan ring, thereby increasing the rate of reaction compared to unsubstituted furan. Kinetic studies on the acylation of 2-methylfuran (B129897) have provided insights into the reaction mechanism and have been used to determine the apparent activation energy and reaction orders with respect to the reactants. osti.gov

Kinetics of N-Alkylation:

The N-alkylation of secondary amines typically follows second-order kinetics, being first order in both the amine and the alkylating agent. nih.gov The rate of this Sₙ2 reaction is influenced by the steric hindrance around the nitrogen atom and the nature of the leaving group on the alkylating agent. Kinetic studies can be employed to determine the rate constants for both the desired mono-alkylation and the competing over-alkylation, allowing for the optimization of reaction conditions to favor the formation of the desired tertiary amine. researchgate.net

Theoretical and Computational Chemistry Analyses of 2 Furan 2 Yl N Methylethan 1 Amine

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometry. For 2-(Furan-2-yl)-N-methylethan-1-amine, these methods provide insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Properties, Frontier Orbitals, and Charge Distribution

The electronic behavior of this compound is governed by the interplay between the aromatic furan (B31954) ring and the flexible N-methylethan-1-amine side chain. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model these properties.

Charge Distribution: The distribution of electron density within the molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen atom in the furan ring and the nitrogen atom in the amine group are expected to be regions of high electron density, making them potential sites for hydrogen bonding and interactions with electrophiles.

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons. A higher value suggests greater reactivity with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons. A lower value suggests greater reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions. |

Conformational Analysis and Energetic Landscapes of the Molecule

The flexibility of the N-methylethan-1-amine side chain allows this compound to adopt multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

This analysis is performed by systematically rotating the molecule's rotatable bonds and calculating the potential energy at each step. The key rotatable bonds in this molecule include the C-C and C-N bonds in the side chain and the bond connecting the side chain to the furan ring. The resulting data are used to construct a potential energy surface, or energetic landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent transition states for conformational changes. The global minimum represents the most probable conformation of the molecule in the gas phase. These preferred conformations are critical as they dictate how the molecule interacts with its environment, including biological targets.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations describe the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of the molecule over time, particularly its interactions with other molecules, such as solvents or biological macromolecules.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence a molecule's conformation and reactivity. researchgate.netresearchgate.net MD simulations can model these effects by placing the molecule in a simulated box of solvent molecules (e.g., water) and calculating the forces between all atoms over a period of time.

For this compound, a polar protic solvent like water could form hydrogen bonds with the furan's oxygen and the amine's nitrogen and hydrogen atoms. These interactions can stabilize certain conformations over others that might be preferred in a nonpolar solvent or in the gas phase. By altering the energetic landscape, the solvent can affect the molecule's average shape and its accessibility for reactions. Classical MD simulations are a powerful tool for exploring these dynamic interactions and understanding how the solvent environment modulates the molecule's behavior. researchgate.net

Theoretical Modeling of Ligand-Target Recognition (e.g., protein-ligand docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein. nih.govnist.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. jbcpm.comresearchgate.netphyschemres.org

In a typical docking study involving this compound, a 3D model of the molecule would be placed in the binding site of a target protein. A scoring function then evaluates thousands of possible binding poses, calculating the binding affinity (often expressed as a docking score in kcal/mol). A lower (more negative) score generally indicates a more stable and favorable binding interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. Such studies can predict whether the molecule is likely to be biologically active and can guide the design of derivatives with improved binding affinity. researchgate.net

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity (kcal/mol) | The estimated free energy of binding. More negative values indicate stronger binding. | -8.5 |

| Interacting Residues | Amino acids in the protein's active site that form significant interactions with the ligand. | TYR 120, ASP 85, PHE 250 |

| Types of Interactions | The nature of the chemical interactions stabilizing the ligand-protein complex. | Hydrogen bond with ASP 85; Pi-stacking with PHE 250 |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed binding poses. Low values indicate a stable and well-defined binding mode. | 1.2 Å |

Structure-Activity Relationship (SAR) Derivations from Computational Models

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. nih.gov Computational models are instrumental in deriving these relationships, often through a method known as Quantitative Structure-Activity Relationship (QSAR). mdpi.comacademie-sciences.fr

For this compound, a QSAR study would involve creating a dataset of structurally similar compounds with known biological activities. nih.govresearchgate.net For each compound in this series, various molecular descriptors (properties) are calculated using computational methods. These descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (molecular volume, surface area), and hydrophobic properties (LogP).

Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity. This model can then be used to predict the activity of new, unsynthesized compounds. For instance, a QSAR model might reveal that increasing the electron-donating capacity of a substituent on the furan ring leads to higher activity. This insight provides a rational basis for designing more potent molecules, streamlining the drug development process.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to correlate the chemical structure of compounds with their biological activity. For a series of analogues of this compound, a QSAR model could be developed to predict their activity against a specific biological target.

The development process begins with the calculation of various molecular descriptors for a set of compounds with known activities. These descriptors quantify different aspects of the molecule's physicochemical properties. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build a mathematical model that relates these descriptors to the observed activity. mdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. mdpi.com

Key molecular descriptors that would be considered for developing a QSAR model for this compound and its analogues include electronic, steric, and lipophilic properties.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Governs polar interactions with the target protein. |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Steric | Molecular Volume | Defines the size and shape requirements for binding to the active site. |

| Surface Area | Influences solubility and interactions at the binding interface. | |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity, which affects cell membrane permeability and hydrophobic interactions. |

A resulting QSAR equation might take the form:

log(1/IC50) = β0 + β1(LogP) + β2(Dipole Moment) + β3(Molecular Volume) + ...

Where the coefficients (β) indicate the relative importance of each descriptor to the biological activity. The statistical quality and predictive power of such a model are rigorously validated using various metrics before it can be reliably used for guiding further research. mdpi.com

Pharmacophore Modeling and Virtual Screening Approaches for Research Probe Design

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govresearchgate.net A pharmacophore model for this compound would represent the key interaction points required for binding to its hypothetical receptor.

Based on its structure, a pharmacophore model can be hypothesized, comprising features such as a hydrogen bond donor (from the secondary amine), a hydrogen bond acceptor (the oxygen atom in the furan ring), and an aromatic ring feature. This model serves as a 3D query for virtual screening, a computational method to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. mdpi.comresearchgate.net This approach is instrumental in identifying new chemical scaffolds for the design of research probes or potential therapeutic agents. nih.gov

The key features of a hypothetical pharmacophore model derived from this compound are detailed below.

| Feature Type | Description | Geometric Constraints (Illustrative) |

| Hydrogen Bond Donor (HBD) | The N-H group of the secondary amine. | Vector pointing away from the nitrogen atom. |

| Hydrogen Bond Acceptor (HBA) | The oxygen atom within the furan ring. | Vector representing the lone pair electrons. |

| Aromatic Ring (AR) | The furan ring. | Defined by the plane of the ring. |

| Positive Ionizable (PI) | The protonated secondary amine at physiological pH. | Located on the nitrogen atom. |

Virtual screening campaigns using such a model would filter databases containing millions of compounds, prioritizing a smaller, manageable number of "hits" for subsequent experimental validation. researchgate.net This significantly accelerates the discovery process for new biologically active molecules.

Prediction of Reaction Pathways and Transition State Analysis

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms, predicting reaction pathways, and analyzing the transition states involved. researchgate.netmdpi.com For this compound, these methods can be used to model its synthesis and predict potential side reactions.

A common synthetic route to this compound is the reductive amination of furan-2-ylacetone with methylamine (B109427). mdpi.com This reaction typically proceeds in two main steps:

Nucleophilic addition of methylamine to the carbonyl group of furan-2-ylacetone to form a hemiaminal intermediate, followed by dehydration to an imine.

Reduction of the imine intermediate to the final secondary amine product.

Computational analysis can map the potential energy surface of this entire reaction sequence. By locating the transition state structures for each step, the activation energies can be calculated, providing insight into the reaction kinetics and the feasibility of the proposed pathway under different conditions. researchgate.net This analysis helps in optimizing reaction conditions, such as temperature and catalyst choice, to maximize the yield of the desired product. mdpi.com

An illustrative energy profile for the rate-determining step, the reduction of the imine, is presented below.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Imine intermediate + Reducing agent (e.g., H₂) | 0.0 (Reference) |

| Transition State (TS) | The highest energy point along the reaction coordinate for hydride transfer. | +15.2 |

| Products | This compound | -25.8 |

This theoretical data indicates that the reaction is energetically favorable (exothermic) and has a moderate activation barrier, suggesting the reaction should proceed efficiently under appropriate catalytic conditions.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental to the characterization of molecular structures. High-resolution methods offer precise information regarding the electronic and nuclear environment within the molecule, allowing for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of 2-(Furan-2-yl)-N-methylethan-1-amine. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each proton and carbon atom. malayajournal.org

Based on data from analogous furan-containing structures, the expected chemical shifts can be predicted. malayajournal.orgresearchgate.net The protons on the furan (B31954) ring typically appear in the aromatic region (δ 6.0-7.5 ppm), while the ethyl chain protons would be found in the aliphatic region. The N-methyl protons would present as a singlet, and the N-H proton signal would be a broad singlet, its position dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Furan H-5 | ~7.3 | Doublet of doublets |

| Furan H-3 | ~6.2 | Doublet of doublets |

| Furan H-4 | ~6.0 | Doublet of doublets |

| CH₂ (alpha to furan) | ~2.9 | Triplet |

| CH₂ (alpha to Nitrogen) | ~2.8 | Triplet |

| N-CH₃ | ~2.4 | Singlet |

| N-H | Variable (broad) | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Furan C-2 (substituted) | ~155 |

| Furan C-5 | ~141 |

| Furan C-3 | ~110 |

| Furan C-4 | ~106 |

| CH₂ (alpha to Nitrogen) | ~52 |

| N-CH₃ | ~36 |

| CH₂ (alpha to furan) | ~30 |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion to within a few parts per million, which allows for the calculation of the unique elemental formula (C₇H₁₁NO for the neutral compound).

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing structural information. The fragmentation pattern of this compound is expected to be dominated by two primary cleavage pathways:

Alpha-cleavage: The bond between the two ethyl carbons is likely to break, leading to the formation of a stable, resonance-stabilized iminium cation. This is a characteristic fragmentation pattern for amines. docbrown.info

Benzylic-like cleavage: Cleavage of the C-C bond adjacent to the furan ring would yield a stable furfuryl-type cation (m/z 81) due to the aromatic nature of the furan ring.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 82 | [C₅H₆O]⁺ | Loss of CH₃NHCH₂ radical |

| 81 | [C₅H₅O]⁺ | Furfuryl cation |

| 44 | [CH₃NH=CH₂]⁺ | Alpha-cleavage |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. cardiff.ac.uk For this compound, these methods would confirm the presence of the furan ring, the secondary amine, and the alkyl chain.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹ is characteristic of a secondary amine.

C-H Stretches: Aromatic C-H stretches from the furan ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations of the furan ring typically occur in the 1500-1600 cm⁻¹ region.

C-O-C Stretch: The characteristic asymmetric stretch of the furan ether linkage is expected around 1050-1250 cm⁻¹. globalresearchonline.net

N-H Bend: A band in the 1550-1650 cm⁻¹ region corresponds to the N-H bending vibration.

C-N Stretch: This vibration would appear in the 1020-1250 cm⁻¹ range.

Computational studies using Density Functional Theory (DFT) can be employed to calculate the theoretical vibrational spectra, aiding in the precise assignment of experimental IR and Raman bands. globalresearchonline.netcore.ac.uk

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Secondary Amine |

| Aromatic C-H Stretch | 3100 - 3150 | Furan Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Ethyl and Methyl Groups |

| C=C Stretch | 1500 - 1600 | Furan Ring |

| N-H Bend | 1550 - 1650 | Secondary Amine |

| C-O-C Asymmetric Stretch | 1050 - 1250 | Furan Ring Ether |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive proof of a molecule's structure by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Obtaining a suitable single crystal of this compound or one of its salts would allow for its complete structural determination via X-ray diffraction. The analysis of related furan derivatives in the crystalline state shows that the furan ring is typically planar. researchgate.netresearchgate.net The crystal structure would reveal the exact conformation of the ethylamine (B1201723) side chain relative to the furan ring.

Crucially, this technique would elucidate the intermolecular interactions that govern the crystal packing. For this compound, hydrogen bonding between the secondary amine (donor) and the nitrogen or furan oxygen of an adjacent molecule (acceptor) would be a primary organizing force. The analysis of a derivative, (E)-N'-[(Furan-2-yl)methylene]-benzohydrazide, revealed weak C-H···π interactions contributing to its solid-state architecture. researchgate.net Similar non-covalent interactions would likely be observed for the target compound.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. For this compound, polymorphism could arise from different hydrogen-bonding networks or conformational arrangements of the flexible ethylamine side chain.

Crystal engineering studies could be undertaken to control the solid-state structure. This involves the co-crystallization of the target molecule with other compounds (coformers) to form new crystalline phases with tailored properties. By selecting coformers with specific functional groups (e.g., carboxylic acids), it is possible to design robust hydrogen-bonding synthons that direct the assembly of molecules into predictable supramolecular architectures. Such studies are vital for controlling the physicochemical properties of the solid form.

Advanced Chromatographic and Separation Methodologies in Research

The comprehensive characterization of "this compound" in research settings necessitates the use of sophisticated analytical techniques. Advanced chromatographic and separation methodologies are indispensable for determining its purity, identifying it within complex mixtures, and quantifying its presence with high sensitivity and selectivity. These methods are foundational for understanding the compound's properties and behavior in various matrices.

Chiral Separations for Enantiomeric Purity Assessment

"this compound" possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are critical. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are the most effective techniques for this purpose.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are widely recognized for their broad applicability in separating chiral compounds, including amines. The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, involving interactions like hydrogen bonding, π-π interactions, and steric hindrance. For the analysis of amines, the mobile phase composition is crucial; it often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier (e.g., isopropanol), and a small amount of a basic additive (e.g., diethylamine) to improve peak shape and prevent interactions with residual silanol (B1196071) groups on the silica (B1680970) support.

Another effective approach involves the use of crown ether-based CSPs, which are particularly adept at separating primary amines through host-guest complexation. While the target compound is a secondary amine, derivatization to a primary amine or the use of specialized crown ethers could be explored.

Alternatively, pre-column derivatization with a chiral reagent can be employed. This reaction converts the enantiomers into a pair of diastereomers, which possess different physical properties and can be separated on a standard, non-chiral stationary phase, such as a C18 column.

The following table outlines potential starting conditions for the chiral separation of this compound enantiomers based on established methods for similar chiral amines.

Table 1: Potential Methodologies for Chiral Separation of this compound

| Parameter | HPLC with Polysaccharide CSP | SFC with Crown Ether CSP |

|---|---|---|

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) | Crownpak® CR-I (+) |

| Mobile Phase/Fluid | Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine | Supercritical CO₂ / Methanol + 0.8% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Temperature | 25 °C | 40 °C |

| Detection | UV at 220 nm or 254 nm | UV (PDA) and MS |

| Principle | Formation of transient diastereomeric complexes via hydrogen bonding and π-π interactions. | Host-guest complexation between the amine and the crown ether. |

Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, provide unparalleled performance for analyzing compounds in complex matrices. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the selective and sensitive analysis of "this compound".

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature of the amine functional group, direct analysis of "this compound" by GC can result in poor peak shape and low sensitivity. Therefore, a derivatization step is typically required to replace the active hydrogen on the secondary amine with a nonpolar group, thereby increasing volatility and improving chromatographic behavior. Common derivatization methods include acylation, silylation, or alkylation. For instance, reaction with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would produce a more stable and volatile trimethylsilyl (B98337) (TMS) derivative suitable for GC analysis.

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column, typically one with a non-polar stationary phase like 5% phenyl-methylpolysiloxane (e.g., HP-5MS). The separated components then enter the tandem mass spectrometer. In MS/MS, a specific precursor ion corresponding to the derivatized analyte is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for accurate quantification at very low levels.

Table 2: Illustrative GC-MS/MS Parameters for Analysis of Derivatized this compound

| Parameter | Description |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 280 °C (Splitless mode) |

| Oven Program | Start at 80°C (hold 1 min), ramp to 290°C at 15°C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition | [M]+ → [Product Ion 1]+ ; [M]+ → [Product Ion 2]+ (Specific m/z values depend on the derivative) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an ideal technique for "this compound" without the need for derivatization. The analysis is typically performed using reversed-phase liquid chromatography, where a C8 or C18 column is used to separate the analyte from the sample matrix.

The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid. The acid serves to protonate the amine, leading to better retention and peak shape on the reversed-phase column. After separation on the LC column, the eluent is directed to the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source, which is ideal for polar molecules. The analyte is ionized, typically forming the protonated molecule [M+H]⁺ in positive ion mode. Similar to GC-MS/MS, tandem mass spectrometry with MRM is used for highly selective and sensitive quantification. This approach is widely used for analyzing furan metabolites and other amine-containing compounds in complex biological matrices.

Table 3: Representative LC-MS/MS Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition | m/z 140.1 → [Product Ion 1]+ ; m/z 140.1 → [Product Ion 2]+ |

Biochemical and Biological Interactions: Mechanistic Investigations Non Clinical Focus

In Vitro Receptor Binding and Selectivity Profiling

Detailed in vitro receptor binding and selectivity profiling studies specifically for 2-(Furan-2-yl)-N-methylethan-1-amine are not extensively available in the current scientific literature. However, the general methodologies used for such characterizations are well-established.

Radioligand binding assays are a fundamental technique used to determine the affinity and selectivity of a compound for various receptors. nih.gov These assays involve the use of a radiolabeled ligand that is known to bind to a specific receptor. By measuring the displacement of the radioligand by the test compound, in this case, this compound, one can determine its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This technique would be crucial in establishing a comprehensive receptor occupancy and affinity profile for the compound. However, specific radioligand binding assay data for this compound are not presently available in published literature.

Label-free biosensor technologies, such as surface plasmon resonance (SPR), offer real-time analysis of ligand-protein interactions without the need for labeling the interacting molecules. nih.gov This is advantageous as it avoids potential alterations to the compound's structure and function that can occur with labeling. nih.govresearchgate.net These technologies measure changes in physical properties, such as refractive index or mass, upon the binding of an analyte to a ligand immobilized on a sensor surface. nih.govresearchgate.net This allows for the determination of kinetic parameters like association (ka) and dissociation (kd) rates, in addition to the equilibrium dissociation constant (KD). nih.gov While these methods would be highly valuable for characterizing the interaction of this compound with its target proteins, specific studies employing these techniques for this compound have not been reported.

Enzymatic Activity Modulation and Mechanistic Investigations in Vitro

The primary characterized biochemical activity of furan-containing amine derivatives similar to this compound is the modulation of monoamine oxidase (MAO) enzymes.

Research on the structurally similar compound, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), has demonstrated its activity as a monoamine oxidase inhibitor. nih.govnih.gov Monoamine oxidases are enzymes responsible for the breakdown of monoamine neurotransmitters. wikipedia.orgnih.gov There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. wikipedia.orgnih.gov

In vitro studies using a fluorimetric method have shown that F2MPA is a partially reversible inhibitor of human MAO-B (hMAO-B). nih.govnih.gov The inhibitory activity of F2MPA was found to be selective for MAO-B over MAO-A. nih.gov The table below summarizes the in vitro MAO inhibition data for F2MPA.

| Enzyme | Inhibitor | IC50 (µM) | Selectivity (MAO-A/MAO-B) | Mechanism of Inhibition |

|---|---|---|---|---|

| hMAO-A | F2MPA | >100 | >19 | - |

| hMAO-B | F2MPA | 5.16 | Partially Reversible |

Data sourced from a study on N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA). nih.gov

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues within an enzyme's active site that are crucial for substrate binding and catalysis. nih.govnih.gov By systematically replacing specific amino acids, researchers can assess the impact of these changes on the enzyme's activity and its interaction with inhibitors. nih.govnih.gov For monoamine oxidases, site-directed mutagenesis has been instrumental in elucidating the roles of various residues in determining substrate and inhibitor specificity. nih.gov For instance, studies have shown that a single amino acid difference between MAO-A and MAO-B can significantly alter their inhibitor sensitivities. nih.gov However, there are no specific site-directed mutagenesis studies in the available literature that investigate the binding site of this compound or its close analog F2MPA on monoamine oxidase.

Cellular Pathway Elucidation in Model Systems (In Vitro Studies)

The elucidation of cellular pathways affected by a compound in in vitro model systems provides critical insights into its mechanism of action at a cellular level. As this compound is structurally related to a known MAO-B inhibitor, its effects would likely be linked to the modulation of monoamine neurotransmitter levels, which in turn can influence various cellular pathways. However, specific in vitro studies detailing the cellular pathways modulated by this compound are not currently available in the scientific literature.

Cellular Uptake and Subcellular Localization Studies

There is currently no publicly available research detailing the mechanisms of cellular uptake or the subcellular localization of this compound. Understanding how a compound enters a cell and where it accumulates is fundamental to elucidating its biological activity. Such studies would typically involve techniques like fluorescence microscopy with a labeled version of the compound or cell fractionation and subsequent analysis by methods such as mass spectrometry. The absence of this data prevents a discussion on its bioavailability at the cellular level and its potential intracellular targets.

Modulation of Intracellular Signaling Cascades (e.g., PI3K/Akt, Wnt/β-catenin) in Cellular Models

No studies have been identified that investigate the effect of this compound on the PI3K/Akt or Wnt/β-catenin signaling pathways. These pathways are crucial in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation. nih.govnih.govnih.gov Dysregulation of these pathways is implicated in numerous diseases. nih.govenamine.net Research into the modulatory effects of novel compounds on these cascades is a significant area of drug discovery. Without experimental evidence, it is impossible to state whether this compound acts as an activator or inhibitor of these pathways, or if it has any effect at all.

Metabolomic and Proteomic Investigations in Research Models (Excluding Human Data)

Identification of Metabolites and Metabolic Pathways in In Vitro or Animal Models

Information regarding the metabolic fate of this compound is not present in the available scientific literature. Metabolomic studies, which aim to identify and quantify the small-molecule metabolites in a biological system, are essential for understanding the biotransformation of a compound. Such investigations in in vitro systems (e.g., liver microsomes) or in animal models would reveal the metabolic pathways involved in its breakdown and clearance. This data is critical for assessing the compound's potential for bioaccumulation and the formation of active or toxic metabolites.

Protein-Ligand Interaction Mapping using Proteomics Approaches

There are no published proteomic studies that map the protein-ligand interactions of this compound. Proteomics approaches are powerful tools for identifying the direct protein targets of a small molecule within a complex biological system. Techniques such as affinity purification-mass spectrometry (AP-MS) or thermal shift assays could be employed to discover the specific proteins with which this compound interacts. The absence of such data means its molecular mechanism of action remains unknown.

Applications in Chemical Biology and Materials Science Research Tools, Not Therapeutics

Development as Molecular Probes for Biological Research

Fluorescent Labeling and Imaging Probes for Cellular Studies

There is no available research describing the development or use of 2-(Furan-2-yl)-N-methylethan-1-amine as a fluorescent labeling or imaging probe for cellular studies.

Affinity Tags and Chemical Tools for Target Identification

No literature was found that discusses the application of this compound as an affinity tag or a chemical tool for the purpose of target identification in biological systems.

Scaffold for Ligand Design and Optimization in Research

Structure-Based Ligand Design Approaches for Novel Research Compounds

There are no published studies that utilize the this compound scaffold in structure-based ligand design approaches for the development of new research compounds.

Role in Combinatorial Chemistry and Library Synthesis for Screening

Information regarding the use of this compound in combinatorial chemistry or for the synthesis of compound libraries for screening purposes is not present in the current scientific literature.

Advanced Materials Science Applications

There is no information available on the application of this compound in the field of advanced materials science.

Utilization in Polymer Chemistry and Monomer Synthesis

An extensive search of research databases and scientific publications did not yield specific examples of this compound being utilized as a monomer in polymer chemistry. While furan-based compounds, in general, are explored for the synthesis of bio-based polymers like polyimides, the specific incorporation of this N-methylated amine is not documented. mdpi.com The synthesis of polymers from furan (B31954) derivatives often involves bifunctional molecules that can undergo polymerization, but there is no evidence to suggest that this compound has been employed for this purpose.

Integration into Sensing Technologies and Chemo-sensors

There is no available scientific literature detailing the integration of this compound into sensing technologies or its use as a chemo-sensor. The development of chemo-sensors often relies on molecules with specific binding sites and signaling capabilities, and while the furan ring and the amine group could potentially offer such features, no studies have been published that explore or confirm this for the target compound.

Catalytic Applications in Organic Synthesis

A thorough review of the literature indicates that this compound is not a documented catalyst in organic synthesis. Research into catalysis often explores a wide range of organic molecules, including amines, as potential catalysts or ligands for metal-catalyzed reactions. However, no studies were found that investigate or report the catalytic activity of this specific furan-containing amine.

Future Directions and Emerging Research Avenues for 2 Furan 2 Yl N Methylethan 1 Amine

Exploration of Novel Synthetic Methodologies and Enhanced Sustainability

Future research into the synthesis of 2-(Furan-2-yl)-N-methylethan-1-amine and its derivatives is expected to prioritize green and sustainable chemistry principles. rsc.org A primary focus will be the utilization of biobased furanic platform chemicals, derived from renewable biomass, as starting materials. rsc.orgund.edu This approach aligns with the growing demand for environmentally friendly alternatives to petroleum-based feedstocks. mdpi.com

Key research avenues include:

Catalytic Innovation: The development of novel catalytic systems is crucial. This includes employing heterogeneous catalysts, such as polyether sulfone sulfamic acid, which can be easily recovered and reused, minimizing waste and improving process efficiency. nih.gov

Biocatalysis: Enzymatic synthesis offers a highly selective and environmentally benign route. Exploring enzymes for specific steps, such as amination or methylation, could lead to more sustainable production methods.

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability. Applying this technology to the synthesis of furan (B31954) derivatives could enable better control over reaction parameters and facilitate easier purification.

Photochemical Methods: Light-induced reactions, such as [2+2] photocycloadditions of furan derivatives, represent an energy-efficient and sustainable synthetic strategy that could be adapted for creating novel analogs. und.edu

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new analogs of this compound. researchgate.netfrontiersin.org These computational tools can significantly accelerate the drug discovery process by predicting the biological activity and properties of novel molecules before they are synthesized. nih.govnih.gov

Future directions in this area involve:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to establish a mathematical relationship between the chemical structure of furan derivatives and their biological activity. nih.gov This allows for the virtual screening of large compound libraries to identify promising candidates.

Deep Learning Models: Utilizing advanced algorithms like convolutional neural networks (CNNs) and graph neural networks (GNNs) to learn complex features from molecular structures. ijirt.org These models can predict drug-target interactions, binding affinities, and potential toxicity with increasing accuracy. ijirt.org

De Novo Drug Design: Employing generative AI models, such as variational autoencoders (VAEs), to design entirely new molecules based on the this compound scaffold, optimized for specific biological targets. nih.gov

Predictive Profiling: Using ML to predict a compound's full profile, including absorption, distribution, metabolism, and excretion (ADME) properties, which is critical for successful drug development. nih.gov

Identification and Characterization of Untapped Biological Targets and Mechanistic Hypotheses in Research

The furan scaffold is present in numerous compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. ijabbr.comutripoli.edu.ly A key future direction is to explore novel biological targets for this compound and its derivatives, moving beyond known activities.

Research should focus on:

Target-Based Screening: Screening compound libraries against a panel of known and emerging therapeutic targets. For instance, given that some furan derivatives inhibit human sirtuin 2 (SIRT2), a target in cancer and neurodegenerative diseases, this enzyme family presents a plausible area of investigation. nih.gov

Phenotypic Screening: Using cell-based assays to identify compounds that produce a desired physiological effect without a preconceived target. This approach can uncover novel mechanisms of action and first-in-class therapeutic agents.

Chemical Proteomics: Employing advanced mass spectrometry-based techniques to identify the direct protein binding partners of active compounds within a complex biological system, thereby elucidating their mechanism of action.

Hypothesis Generation: Based on the structural similarity to known bioactive molecules, researchers can form new mechanistic hypotheses. For example, derivatives could be designed to target G-protein coupled receptors (GPCRs) or ion channels, common targets for amine-containing structures.

Development of Advanced Analytical Techniques for Real-Time Monitoring and High-Throughput Screening

Progress in analytical chemistry is essential for both the synthesis and biological evaluation of this compound derivatives. Future research will likely focus on developing more sensitive, rapid, and robust analytical methods.

Key areas of development include:

Advanced Chromatographic Methods: The primary analytical tool for furan derivatives remains gas chromatography coupled with mass spectrometry (GC-MS). nih.govnih.gov Future work will involve optimizing these methods, for instance, by using tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity. researchgate.net

Enhanced Sample Preparation: Headspace solid-phase microextraction (HS-SPME) is a solvent-free technique for extracting volatile compounds like furans. researchgate.net Innovations such as the SPME Arrow, which has a larger sorbent volume, can further improve extraction efficiency and lower detection limits. mdpi.com

High-Throughput Screening (HTS): HTS platforms are indispensable for rapidly evaluating large libraries of compounds against biological targets. mdpi.com Developing and adapting miniaturized biochemical and cell-based assays for furan derivatives will be crucial to accelerate the discovery of new lead compounds. mdpi.com

Real-Time Monitoring: The integration of spectroscopic techniques (e.g., FT-IR, Raman) into reaction vessels can provide real-time data on reaction kinetics and product formation, facilitating process optimization and control.

Interdisciplinary Research at the Confluence of Chemistry, Biology, and Materials Science

The future of research on this compound extends beyond medicine into materials science and chemical biology. Its unique structure, combining a furan ring and a secondary amine, makes it a versatile building block.

Promising interdisciplinary avenues include:

Bio-based Polymers: Furan-based diamines can serve as monomers for the synthesis of bio-based polyimides and other polymers. mdpi.com These materials offer a sustainable alternative to petroleum-based plastics and may possess unique properties like excellent thermal stability. mdpi.com

Coordination Chemistry and Catalysis: The nitrogen atom in the amine and the oxygen atom in the furan ring can act as ligands, coordinating with metal ions. mdpi.com This could lead to the development of novel catalysts, sensors, or functional materials with interesting electronic or magnetic properties.

Functional Materials: The furan ring can undergo Diels-Alder reactions, providing a route to cross-link polymers and create reversible or self-healing materials. This reactivity opens up applications in advanced coatings, adhesives, and smart materials.

Chemical Biology Probes: Derivatives of the compound could be functionalized with fluorescent tags or reactive groups to create chemical probes. These tools can be used to study biological processes, visualize cellular targets, and better understand disease mechanisms.

Q & A

Q. What are effective synthetic routes for 2-(Furan-2-yl)-N-methylethan-1-amine?

- Methodological Answer : A high-yield approach involves reductive amination of furan-2-carbaldehyde with methylamine using a Pd/NiO catalyst under hydrogen gas (25°C, 10 hours). This method achieves >90% yield, as demonstrated for structurally similar amines like N-(furan-2-ylmethyl)aniline . Purification typically involves filtration and solvent evaporation. Alternative methods include nucleophilic substitution or microwave-assisted synthesis, though reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products.

Q. How can the compound be characterized to confirm its structure and purity?

- Methodological Answer : Use ¹H/¹³C NMR to verify backbone connectivity and substituent positions. For example, the methylamine group (-NCH₃) typically appears as a singlet at δ ~2.3–2.5 ppm in ¹H NMR, while furan protons resonate between δ 6.2–7.4 ppm. Mass spectrometry (ESI) confirms molecular weight (e.g., [M+H]⁺ peaks). Chromatography (HPLC/GC) assesses purity, and elemental analysis validates stoichiometry. For crystalline derivatives, X-ray diffraction (using SHELX programs ) resolves absolute configuration .

Q. What analytical techniques are critical for detecting impurities in synthetic batches?

- Methodological Answer : High-resolution LC-MS identifies byproducts (e.g., unreacted intermediates or oxidation derivatives). FT-IR detects functional group anomalies (e.g., carbonyl formation due to furan ring oxidation). Quantify impurities via calibration curves using spiked standards. For hygroscopic samples, Karl Fischer titration monitors water content .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Perform comparative analysis under standardized conditions (solvent, temperature, NMR field strength). Use computational NMR prediction tools (e.g., DFT calculations) to benchmark experimental shifts. If discrepancies persist, validate via 2D NMR (COSY, HSQC) or independent synthesis in a different lab. For example, a ¹H NMR δ 2.5 ppm shift for -NCH₃ in one study vs. δ 2.4 ppm in another may arise from solvent polarity differences .

Q. What strategies optimize reaction yield and selectivity in large-scale synthesis?

- Methodological Answer : Screen catalysts (e.g., Pd/NiO vs. Raney Ni ), adjust hydrogen pressure (1–5 bar), and optimize solvent polarity (e.g., methanol vs. THF). Design of Experiments (DoE) models variables (temperature, stoichiometry) to maximize yield. For enantioselective synthesis, employ chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution.

Q. How can computational modeling predict the compound’s bioactivity or mechanism of action?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to target receptors (e.g., GPCRs or enzymes). MD simulations assess stability of ligand-receptor complexes. QSAR models correlate structural features (e.g., furan ring planarity, amine basicity) with activity data. For redox-active derivatives, DFT calculates frontier orbitals to predict reactivity .

Q. What experimental approaches elucidate the compound’s metabolic stability or toxicity?

- Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes + NADPH) to track metabolite formation via LC-MS/MS. Cytotoxicity screening (MTT assay) identifies IC₅₀ values in cell lines. For neurotoxicity, use patch-clamp electrophysiology or calcium imaging in neuronal cultures. In vivo studies (rodent models) require dose-ranging and pharmacokinetic profiling (Cmax, AUC) .

Q. How should researchers address stability issues during storage or handling?

- Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to prevent light-/oxygen-induced degradation. For hygroscopic samples, use desiccants (silica gel) or lyophilization. Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Formulate as salts (e.g., HCl) to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.